Methyl 2-(2,4,6-triiodophenoxy)butanoate
Overview
Description
Methyl 2-(2,4,6-triiodophenoxy)butanoate: is an organic compound with the molecular formula C11H11I3O3 It is a derivative of butanoic acid and contains three iodine atoms attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4,6-triiodophenoxy)butanoate typically involves the esterification of 2-(2,4,6-triiodophenoxy)butanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(2,4,6-triiodophenoxy)butanoate can undergo oxidation reactions, particularly at the butanoate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive species.
Substitution: The iodine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong nucleophiles.
Major Products:
Oxidation: Formation of 2-(2,4,6-triiodophenoxy)butanoic acid.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted phenoxybutanoates.
Scientific Research Applications
Chemistry: Methyl 2-(2,4,6-triiodophenoxy)butanoate is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a radiolabeling agent due to its iodine content. It can help in tracing and imaging studies in biological systems.
Medicine: The compound’s iodine atoms make it a potential candidate for use in radiopharmaceuticals, particularly in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require high iodine content.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4,6-triiodophenoxy)butanoate largely depends on its application. In radiopharmaceuticals, the iodine atoms play a crucial role in imaging by emitting detectable radiation. The compound interacts with biological molecules, allowing for visualization of specific tissues or organs.
Comparison with Similar Compounds
- Methyl 4-(2,4,6-triiodophenoxy)butanoate
- 2-(2,4,6-Triiodophenoxy)ethanol
- 2-Phenyl-2-(2,4,6-triiodophenoxy)acetic acid
Comparison: Methyl 2-(2,4,6-triiodophenoxy)butanoate is unique due to its specific ester linkage and the position of the iodine atoms
Properties
IUPAC Name |
methyl 2-(2,4,6-triiodophenoxy)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11I3O3/c1-3-9(11(15)16-2)17-10-7(13)4-6(12)5-8(10)14/h4-5,9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFCADUMDWOEMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)OC1=C(C=C(C=C1I)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11I3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274290 | |
Record name | Methyl 2-(2,4,6-triiodophenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200711-57-5 | |
Record name | Methyl 2-(2,4,6-triiodophenoxy)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200711-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(2,4,6-triiodophenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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